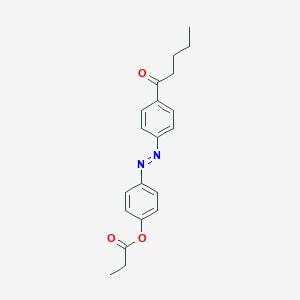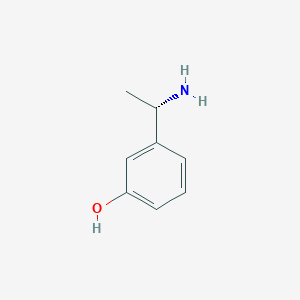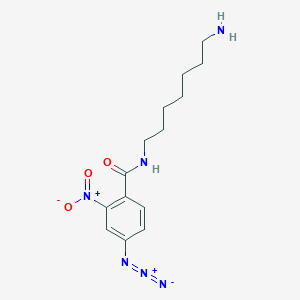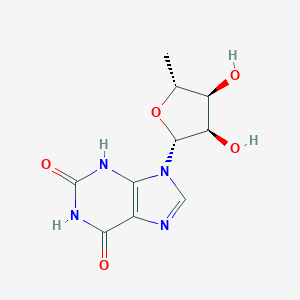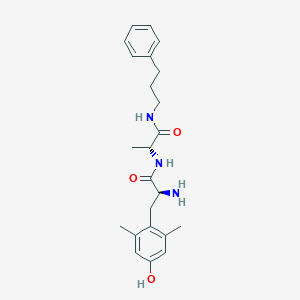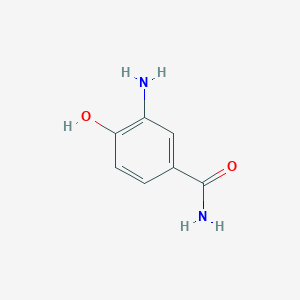
3-Amino-4-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-hydroxybenzamide is a chemical compound that belongs to the class of organic compounds known as benzamides. It is also known as 4-hydroxy-3-aminobenzamide and has the chemical formula C7H8N2O2. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-Amino-4-hydroxybenzamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes involved in the regulation of cell growth and survival. It has also been found to modulate the expression of certain genes involved in the regulation of inflammation and oxidative stress.
Effets Biochimiques Et Physiologiques
3-Amino-4-hydroxybenzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the regulation of inflammation and oxidative stress. It has also been found to modulate the expression of certain genes involved in the regulation of cell growth and survival. Additionally, this compound has been shown to induce apoptosis and inhibit angiogenesis, which are important processes involved in the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Amino-4-hydroxybenzamide in lab experiments is its potential to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been extensively studied and has been found to have several potential applications in the field of medicinal chemistry. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.
Orientations Futures
There are several future directions for the research on 3-Amino-4-hydroxybenzamide. One potential direction is to further explore its potential applications in the treatment of neurodegenerative diseases. Another potential direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify any potential side effects associated with its use.
Conclusion:
In conclusion, 3-Amino-4-hydroxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While there are some limitations associated with the use of this compound in lab experiments, further research is needed to fully explore its potential therapeutic benefits.
Applications De Recherche Scientifique
3-Amino-4-hydroxybenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
120629-58-5 |
|---|---|
Nom du produit |
3-Amino-4-hydroxybenzamide |
Formule moléculaire |
C7H8N2O2 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
3-amino-4-hydroxybenzamide |
InChI |
InChI=1S/C7H8N2O2/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,8H2,(H2,9,11) |
Clé InChI |
KHFJTHCIQARPKD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)N)N)O |
SMILES canonique |
C1=CC(=C(C=C1C(=O)N)N)O |
Synonymes |
Benzamide, 3-amino-4-hydroxy- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



